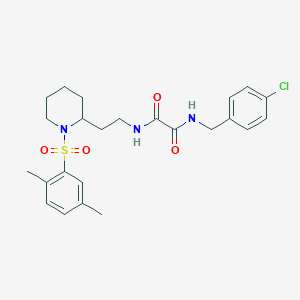
5-(4-chlorophenyl)-N-(2,6-difluorobenzyl)oxazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-N-(2,6-difluorobenzyl)oxazole-2-carboxamide is a chemical compound that is widely used in scientific research. It is also known as ABT-199 or Venetoclax. Venetoclax is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancer cells, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). Venetoclax has shown promising results in clinical trials and is currently approved for the treatment of CLL and AML.
Mechanism of Action
Venetoclax is a selective inhibitor of BCL-2 protein, which is involved in the regulation of apoptosis (programmed cell death). BCL-2 is overexpressed in many cancer cells, leading to the suppression of apoptosis and promoting cell survival. Venetoclax binds to BCL-2 protein with high affinity, displacing the pro-apoptotic proteins and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Venetoclax has been shown to induce apoptosis in cancer cells, leading to the reduction in tumor burden. It has also been shown to have minimal effects on normal cells, leading to fewer side effects than traditional chemotherapy drugs. Additionally, Venetoclax has been shown to improve overall survival in patients with CLL and AML.
Advantages and Limitations for Lab Experiments
Venetoclax has several advantages for lab experiments, including its high selectivity for BCL-2 protein and its ability to induce apoptosis in cancer cells. However, it also has some limitations, such as its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the use of Venetoclax in cancer treatment. One area of research is the identification of biomarkers that can predict the response to Venetoclax in different types of cancer. Another area of research is the development of combination therapies that can enhance the efficacy of Venetoclax in treating cancer. Additionally, there is ongoing research to investigate the potential use of Venetoclax in other types of cancer, such as solid tumors.
Synthesis Methods
The synthesis of Venetoclax involves several steps, starting with the reaction of 4-chlorobenzaldehyde with 2,6-difluorobenzylamine to form 4-chloro-N-(2,6-difluorobenzyl)benzamide. The benzamide is then reacted with oxalyl chloride to form 5-(4-chlorophenyl)-N-(2,6-difluorobenzyl)oxazole-2-carboxylic acid. The final step involves the reaction of the acid with thionyl chloride and N,N-dimethylformamide to form Venetoclax.
Scientific Research Applications
Venetoclax has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various types of cancer. It has shown promising results in CLL and AML, and is being investigated for its efficacy in other hematological malignancies, such as multiple myeloma and non-Hodgkin lymphoma. Additionally, Venetoclax has shown potential in combination with other chemotherapy drugs, such as rituximab and azacitidine.
properties
IUPAC Name |
5-(4-chlorophenyl)-N-[(2,6-difluorophenyl)methyl]-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O2/c18-11-6-4-10(5-7-11)15-9-22-17(24-15)16(23)21-8-12-13(19)2-1-3-14(12)20/h1-7,9H,8H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFGPTBDKCJSAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N-(2,6-difluorobenzyl)oxazole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2972337.png)
![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2972342.png)

![2-Chloro-N-[(1-cyclopropyltetrazol-5-yl)methyl]acetamide](/img/structure/B2972344.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-nitrophenyl ketone](/img/structure/B2972346.png)
![3-(dimethylamino)-N-[1-(4-fluoro-3-methylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]benzamide](/img/structure/B2972348.png)
![3-(4-ethoxyphenyl)-8-methoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2972350.png)



![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2972355.png)
![2-methyl-N-(2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}phenyl)benzamide](/img/structure/B2972356.png)
![(E)-N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2972358.png)